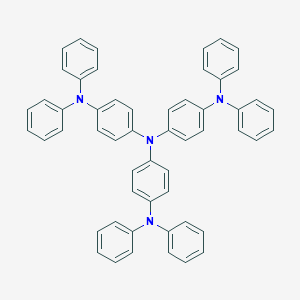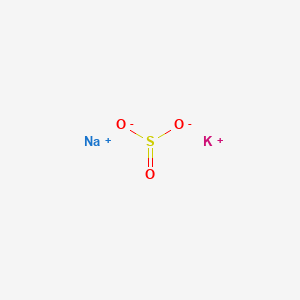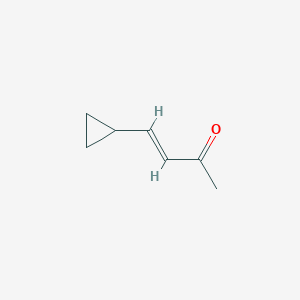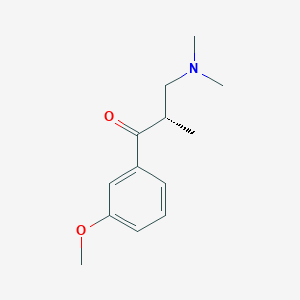
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine
説明
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine, also known as BPD-MA, is a synthetic organic compound with a unique chemical structure. It is made up of two phenyl rings connected by a nitrogen atom with two diphenylamino groups. BPD-MA is an aromatic amine, a type of molecule that has both an amine group and an aromatic ring. It has a wide range of applications in scientific research, including its use as a fluorescent dye, an electrochemical sensing material, and a catalyst.
科学的研究の応用
Application in Organic Light-Emitting Diodes (OLEDs)
Specific Scientific Field
The compound is used in the field of Materials Science , specifically in the development of Organic Light-Emitting Diodes (OLEDs) .
Comprehensive and Detailed Summary of the Application
In OLEDs, this compound is used as a Hole Transport Material (HTM) . HTMs are crucial components of OLEDs as they facilitate the movement of positive charges (holes) from the anode to the emissive layer of the device .
Methods of Application or Experimental Procedures
The compound is typically deposited onto the anode layer of the OLED via techniques such as thermal evaporation in a vacuum chamber . The thickness of the deposited layer and the rate of deposition are carefully controlled to ensure optimal device performance .
Results or Outcomes Obtained
The use of this compound as a HTM in OLEDs has been shown to improve device efficiency and lifespan . Its low ionisation potential (around 5.1 eV) makes it an excellent material for facilitating hole transport .
Application as a Hole-Injection Buffer Layer
Specific Scientific Field
This compound is used in the field of Materials Science , specifically in the development of Organic Electronic Devices .
Comprehensive and Detailed Summary of the Application
The compound is used as a Hole-Injection Buffer Layer (HIL) . This layer facilitates hole injection from the Indium Tin Oxide (ITO) electrode to the hole transporting layer (HTL) .
Methods of Application or Experimental Procedures
The compound is typically deposited onto the ITO layer of the organic electronic device via techniques such as spin coating or thermal evaporation . The thickness of the deposited layer and the rate of deposition are carefully controlled to ensure optimal device performance .
Results or Outcomes Obtained
The use of this compound as a HIL in organic electronic devices has been shown to improve device efficiency . Its low ionisation potential makes it an excellent material for facilitating hole injection .
Application in Homogeneous Thin-Film Formation
Specific Scientific Field
This compound is used in the field of Materials Science , specifically in the formation of Homogeneous Thin-Films .
Comprehensive and Detailed Summary of the Application
The compound, being a starburst type molecule, gives very homogeneous thin-films . These films are ideal as hole-injection layers due to its low ionisation potential .
Methods of Application or Experimental Procedures
The compound is typically deposited onto a substrate via techniques such as spin coating or thermal evaporation . The thickness of the deposited layer and the rate of deposition are carefully controlled to ensure a homogeneous thin-film .
Results or Outcomes Obtained
The use of this compound in the formation of homogeneous thin-films has been shown to improve the uniformity and quality of the films . Its low ionisation potential makes it an excellent material for facilitating hole injection .
Application in Organic Photovoltaics (OPVs)
Specific Scientific Field
This compound is used in the field of Materials Science , specifically in the development of Organic Photovoltaics (OPVs) .
Comprehensive and Detailed Summary of the Application
In OPVs, this compound is used as a Hole Transport Material (HTM) . HTMs are crucial components of OPVs as they facilitate the movement of positive charges (holes) from the donor material to the anode of the device .
Methods of Application or Experimental Procedures
The compound is typically deposited onto the donor layer of the OPV via techniques such as spin coating or thermal evaporation . The thickness of the deposited layer and the rate of deposition are carefully controlled to ensure optimal device performance .
Results or Outcomes Obtained
The use of this compound as a HTM in OPVs has been shown to improve device efficiency . Its low ionisation potential makes it an excellent material for facilitating hole transport .
Application in Organic Field-Effect Transistors (OFETs)
Specific Scientific Field
This compound is used in the field of Materials Science , specifically in the development of Organic Field-Effect Transistors (OFETs) .
Comprehensive and Detailed Summary of the Application
In OFETs, this compound is used as a Hole Transport Material (HTM) . HTMs are crucial components of OFETs as they facilitate the movement of positive charges (holes) from the source to the drain of the device .
Methods of Application or Experimental Procedures
The compound is typically deposited onto the gate dielectric layer of the OFET via techniques such as spin coating or thermal evaporation . The thickness of the deposited layer and the rate of deposition are carefully controlled to ensure optimal device performance .
Results or Outcomes Obtained
The use of this compound as a HTM in OFETs has been shown to improve device efficiency . Its low ionisation potential makes it an excellent material for facilitating hole transport .
特性
IUPAC Name |
1-N,1-N-diphenyl-4-N,4-N-bis[4-(N-phenylanilino)phenyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42N4/c1-7-19-43(20-8-1)55(44-21-9-2-10-22-44)49-31-37-52(38-32-49)58(53-39-33-50(34-40-53)56(45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)57(47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZMXHQDXZKNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449463 | |
| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine | |
CAS RN |
105389-36-4 | |
| Record name | 4,4',4''-Tris(n,n-diphenylamino)triphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)



![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)



![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)


